1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

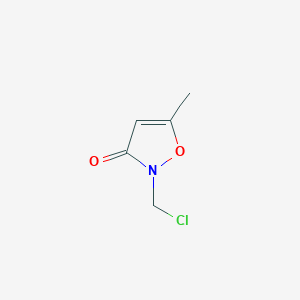

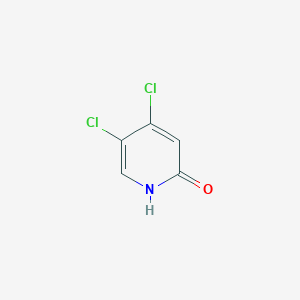

“1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione” is a chemical compound with the CAS Number: 1267663-32-0 . It has a molecular weight of 206.2 . It is also known as dipyridamole or Persantine, and is commonly used in medical applications as an antiplatelet agent to prevent blood clots.

Molecular Structure Analysis

The IUPAC name for this compound is 6-hydroxy-1,3-dimethylquinazoline-2,4 (1H,3H)-dione . The InChI code provides a textual representation of the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen

Antibacterial Agent Synthesis

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione derivatives have been explored for their potential as antibacterial agents. Specifically, the synthesis and structural-activity relationship of these compounds have demonstrated promising antibacterial activity against both Gram-negative and Gram-positive bacteria by inhibiting DNA gyrase, a critical enzyme in bacterial DNA replication (Tran et al., 2004).

Crystal Structure Analysis

The compound's crystal structure has been thoroughly studied to understand its molecular geometry and bonding characteristics. One such study detailed the structure of a related compound, showcasing the molecular arrangement and bond lengths, providing insights into the chemical properties and reactivity of the quinazoline derivatives (Candan et al., 2001).

Novel Compound Synthesis

Research has been conducted on the reaction of 3-Hydroxyquinoline-2,4-diones with isocyanates, leading to the synthesis of novel compounds. These findings contribute to the expansion of chemical libraries for potential applications in medicinal chemistry and material science (Mrkvička et al., 2011).

Herbicide Discovery

The derivative of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione has been identified as a potent inhibitor in the development of herbicides. Its role in inhibiting 4-Hydroxyphenylpyruvate dioxygenase, a significant target in herbicide discovery, is particularly noted for its effectiveness in controlling resistant weeds (He et al., 2020).

Cancer Research

The compound has served as a scaffold for developing potent inhibitors of tumor-associated carbonic anhydrases IX and XII. These inhibitors show promising results in anticancer therapy, particularly against colon cancer cell lines, indicating potential therapeutic applications (Falsini et al., 2017).

Neuroprotective and Anticonvulsant Effects

Derivatives of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione have been synthesized and evaluated for their neuroprotective and anticonvulsant properties. These compounds have shown promising results in reducing neuronal damage and displaying anticonvulsant effects, highlighting their potential in treating neurological disorders (Colotta et al., 2012).

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-hydroxy-1,3-dimethylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-11-8-4-3-6(13)5-7(8)9(14)12(2)10(11)15/h3-5,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHJHORNXUKEBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)O)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.